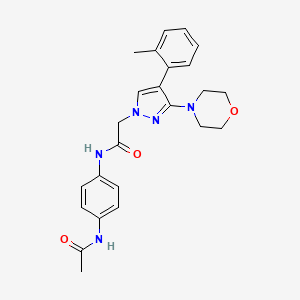

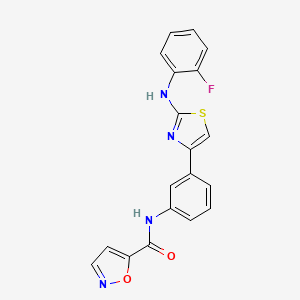

![molecular formula C11H17Cl2N3O B2450048 4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride CAS No. 435342-12-4](/img/structure/B2450048.png)

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

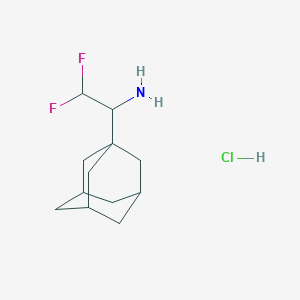

“4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Aplicaciones Científicas De Investigación

Antitumor Applications

- Synthesis and Antitumor Activity : A study by Tomorowicz et al. (2020) on novel benzimidazole derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including colon, breast, and cervical cancer. The study highlighted the potential of benzimidazole compounds in cancer treatment (Łukasz Tomorowicz, et al., 2020).

Microtubule-Destabilizing Properties

- Microtubule-Destabilizing Properties : Research by Stepanov et al. (2015) found that certain benzimidazole derivatives have anti-proliferative effects in cancer cell lines and sea urchin embryos, suggesting their role in microtubule destabilization (A. I. Stepanov, et al., 2015).

Inhibition of Interleukin-5

- IL-5 Inhibitory Activity : A 2019 study by Boggu et al. revealed that certain hydroxyethylaminomethylbenzimidazole analogs, similar in structure to the compound , showed potent inhibitory activity against interleukin-5 (P. Boggu, et al., 2019).

Antimicrobial Evaluation

- Antimicrobial Agents Development : Desai et al. (2015) synthesized novel benzimidazole derivatives that exhibited potent antimicrobial activity against a range of microorganisms, demonstrating the potential of benzimidazole-based compounds in antimicrobial therapy (N. Desai, et al., 2015).

Cardiac Electrophysiological Activity

- Cardiac Electrophysiological Properties : A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, structurally related to the benzimidazole compound, indicated potential applications in treating cardiac arrhythmias (T. K. Morgan, et al., 1990).

Synthesis and Antimicrobial Activity

- Synthesis and Antimicrobial Properties : Reddy et al. (2010) investigated novel benzimidazole derivatives with demonstrated antibacterial and antifungal activity, suggesting their use in addressing infectious diseases (V. Reddy, et al., 2010).

Spectroscopic and Thermodynamic Properties

- Spectroscopic and Thermodynamic Analysis : Uppal et al. (2019) conducted experimental and theoretical studies on benzimidazole derivatives, providing insights into their structural and electronic properties (A. Uppal, et al., 2019).

Propiedades

IUPAC Name |

4-(6-amino-1H-benzimidazol-2-yl)butan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c1-7(15)2-5-11-13-9-4-3-8(12)6-10(9)14-11;;/h3-4,6-7,15H,2,5,12H2,1H3,(H,13,14);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMWIKFJJIDMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=NC2=C(N1)C=C(C=C2)N)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-amino-1H-benzo[d]imidazol-2-yl)butan-2-ol dihydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

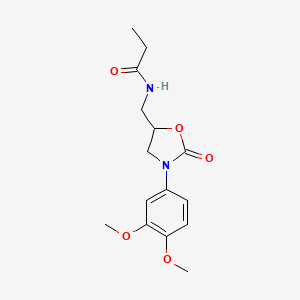

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2449971.png)

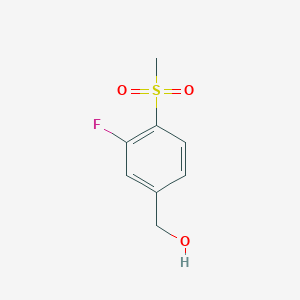

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

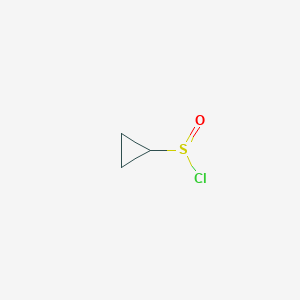

![methyl 1-phenyl-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl sulfide](/img/structure/B2449974.png)

![4-[(Z)-1,3-benzodioxol-5-ylmethylidene]-2-(methylsulfanyl)-1H-imidazol-5-one](/img/structure/B2449976.png)

![9-(3-chlorophenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449980.png)